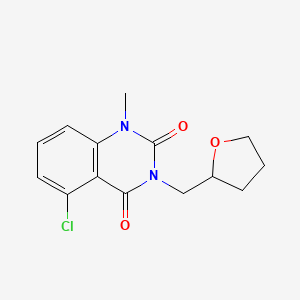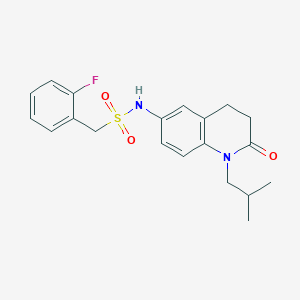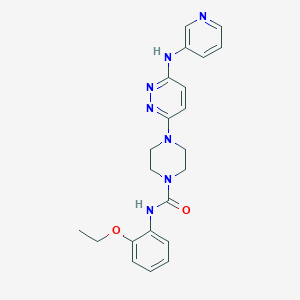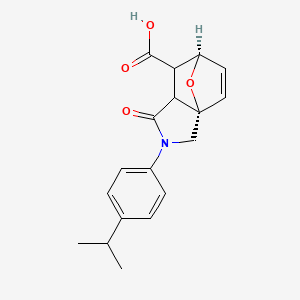
2-adamantyl-N,N-dimethylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl-N,N-dimethylmethanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN and a molecular weight of 229.79. It is a derivative of adamantane, a class of compounds known for their unique structural properties .
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including 2-adamantyl-N,N-dimethylmethanamine hydrochloride, can be investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds is due to the presence of double bonds in the adamantane structure .Aplicaciones Científicas De Investigación
Synthesis of N-Aryl Derivatives
The compound can be used in the synthesis of N-aryl derivatives of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for this synthesis . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .
Development of Novel Preparation Methods
The compound has been used in the development of novel methods for the preparation of unsaturated adamantane derivatives . These methods have been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .
Polymerization Reactions
The compound has been used in polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds . These compounds have potential applications in the pharmaceutical industry .
Synthesis of High-Energy Fuels and Oils
The compound has been used in the synthesis of high-energy fuels and oils . These fuels and oils have potential applications in the energy sector .
Synthesis of Diamondoids
The compound has been used in the synthesis of diamondoids . Diamondoids are diamond-like bulky polymers that have potential applications in the materials science .
Antiarrhythmic Activity
The compound has shown antiarrhythmic activity . It has been found to have a wider therapeutic ratio over known antiarrhythmic drugs of classes I, IV, and III .
Synthesis of Thermally Stable Materials
The compound has been used in the synthesis of thermally stable materials . These materials have potential applications in various industries that require materials with high thermal stability .
Direcciones Futuras
The future directions for research on 2-adamantyl-N,N-dimethylmethanamine hydrochloride and similar compounds could include further investigation into their synthesis methods, molecular structure, chemical reactions, mechanism of action, and potential applications. Given the unique properties of adamantane derivatives, they hold promise for a wide range of applications, including the development of new pharmaceuticals and high-energy fuels .
Propiedades
IUPAC Name |
1-(2-adamantyl)-N,N-dimethylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-14(2)8-13-11-4-9-3-10(6-11)7-12(13)5-9;/h9-13H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFXYAJIPJGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1C2CC3CC(C2)CC1C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantyl-N,N-dimethylmethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)
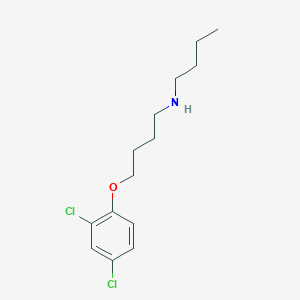
![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)
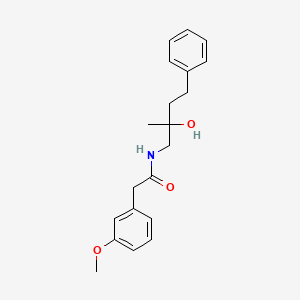
![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)
![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)
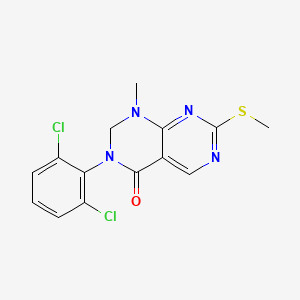
![4-(4-Methylthiadiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2616754.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)
